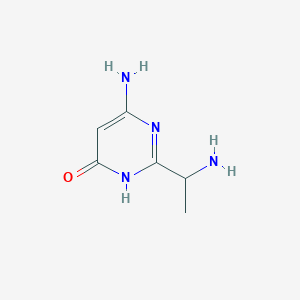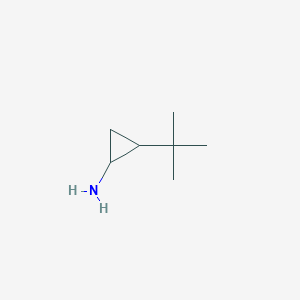
2-Tert-butylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylcyclopropan-1-amine is an organic compound with the molecular formula C7H15N. It is a cyclopropane derivative featuring a tert-butyl group and an amine group attached to the cyclopropane ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylcyclopropan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopropane derivatives followed by amination. For instance, the reaction of tert-butyl bromide with cyclopropylamine under basic conditions can yield this compound .
Industrial Production Methods
These processes typically employ robust catalysts and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butylcyclopropan-1-amine is utilized in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-tert-butylcyclopropan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler analog without the tert-butyl group.
tert-Butylamine: Lacks the cyclopropane ring.
Cyclopropanecarboxamide: Contains a carboxamide group instead of an amine group
Uniqueness
2-Tert-butylcyclopropan-1-amine is unique due to the presence of both the tert-butyl group and the cyclopropane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
2-tert-butylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-7(2,3)5-4-6(5)8/h5-6H,4,8H2,1-3H3 |
Clave InChI |
KHRIUKFZVVZEBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



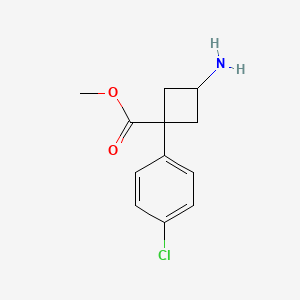

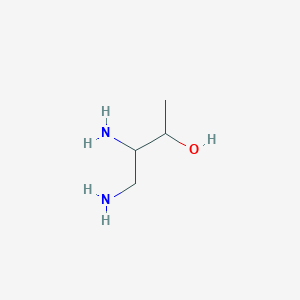
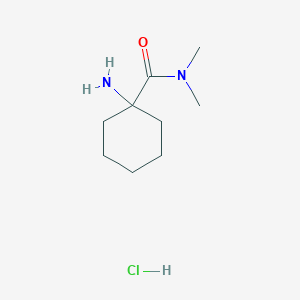
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)
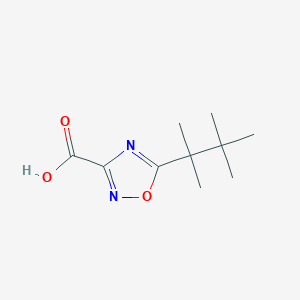
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
![(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine](/img/structure/B13308898.png)
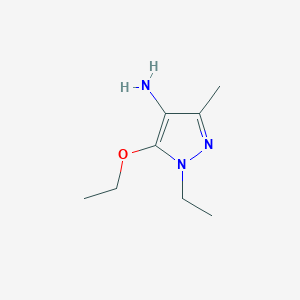
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
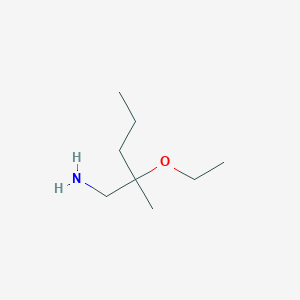
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
